molecular formula C18H18ClN3O4 B15022383 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15022383
M. Wt: 375.8 g/mol
InChI Key: APDDOSSJVKTWLN-KEBDBYFISA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated methylphenyl group and an ethoxy-hydroxyphenyl group connected through a hydrazinecarbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with formic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
  • 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique hydrazinecarbonyl linkage and the presence of both chlorinated and ethoxy-hydroxyphenyl groups. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O4/c1-3-26-16-9-12(4-7-15(16)23)10-20-22-18(25)17(24)21-14-6-5-13(19)8-11(14)2/h4-10,23H,3H2,1-2H3,(H,21,24)(H,22,25)/b20-10+

InChI Key

APDDOSSJVKTWLN-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)O

Origin of Product

United States

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